molecular formula C7H14N2O5S B2453723 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid CAS No. 1248641-14-6

4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid

Cat. No.: B2453723
CAS No.: 1248641-14-6
M. Wt: 238.26
InChI Key: RMMHLQGQXNWUSH-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H14N2O5S It is characterized by the presence of a morpholine ring substituted with a dimethylsulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine with dimethylsulfamoyl chloride in the presence of a base, followed by carboxylation. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can act as a functional group that interacts with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfamoyl)morpholine-2-carboxylic acid
  • 4-(Ethylsulfamoyl)morpholine-2-carboxylic acid
  • 4-(Propylsulfamoyl)morpholine-2-carboxylic acid

Uniqueness

4-(Dimethylsulfamoyl)morpholine-2-carboxylic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMHLQGQXNWUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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